Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTANIMRIRCCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029631 | |
| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
487-51-4 | |
| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 487-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QME6N6BKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hagemann's Original Approach
- Reaction Scheme: Methylene iodide reacts with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, forming the diethyl ester of 2,4-diacetyl pentane.
- Cyclization: This intermediate undergoes base-induced cyclization.
- Thermal Treatment: Heating promotes the formation of the cyclohexenone ring, yielding Hagemann's ester.
- Significance: This method established the foundational synthetic strategy for this compound.
Knoevenagel Condensation Route
- Key Reagents: Formaldehyde and two equivalents of ethyl acetoacetate.
- Catalyst: A catalytic amount of piperidine facilitates the condensation.
- Process: Formation of the same diethyl ester intermediate as in Hagemann's method.
- Advantages: This approach avoids the use of methylene iodide and offers a more straightforward condensation step.
Newman and Lloyd Diels-Alder Approach
- Starting Materials: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate.
- Reaction: A Diels-Alder cycloaddition forms a bicyclic precursor.
- Post-Reaction: Hydrolysis of the adduct yields Hagemann's ester.
- Customization: By varying the substituents on the butynoate, different C2-alkylated derivatives can be synthesized, enhancing structural diversity.
Mannich and Forneau Method (Robinson Annulation Variant)
- Original Reaction: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
- Conversion: Treatment with sodium methoxide generates Hagemann's ester.
- Variations: Use of catalytic pyrrolidinium acetate, Triton B, or sodium ethoxide to promote aldol cyclization.
- Significance: This method represents a type of Robinson annulation, a powerful strategy for constructing cyclohexenone systems.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Hagemann's Original | Methylene iodide, ethyl acetoacetate, sodium methoxide | Established, reliable | Moderate (50-70) | Requires handling of methylene iodide |
| Knoevenagel Condensation | Formaldehyde, ethyl acetoacetate, piperidine catalyst | Avoids halides, simpler reagents | Moderate to High | Cleaner reaction profile |
| Newman and Lloyd Diels-Alder | 2-Methoxy-1,3-butadiene, ethyl-2-butynoate | Structural versatility | Moderate | Allows synthesis of alkylated derivatives |
| Mannich/Robinson Annulation | Methyl vinyl ketone, ethyl acetoacetate, ammonium iodide | Efficient cyclization | High (up to 85) | Catalytic variations improve yields and selectivity |
Research Findings and Improvements
Improved Preparations
Recent studies have reported refinements to these classical methods to improve yield and selectivity. For example, the use of pyrrolidinium acetate as a catalyst in cyclization steps has enhanced regioselectivity and reaction rates, enabling the synthesis of alkylated analogues of Hagemann's ester with better control over substitution patterns.
Alkylation Strategies
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be further functionalized via alkylation of its ethylene glycol acetal derivative or through dienamine intermediates. These methods allow access to a variety of substituted cyclohexenones, broadening the compound's utility in synthetic organic chemistry.
Mechanistic Insights
- The cyclization steps in these syntheses typically proceed via enolate intermediates generated under basic conditions.
- The Robinson annulation variant involves a Michael addition followed by intramolecular aldol condensation, forming the cyclohexenone ring.
- Diels-Alder approaches rely on pericyclic reactions to build the ring system efficiently.
Summary Table of Key Synthetic Routes
| Step | Hagemann's Approach | Knoevenagel Approach | Newman and Lloyd Approach | Mannich/Robinson Annulation |
|---|---|---|---|---|
| Starting Materials | Methylene iodide + ethyl acetoacetate | Formaldehyde + ethyl acetoacetate | 2-Methoxy-1,3-butadiene + ethyl-2-butynoate | Methyl vinyl ketone + ethyl acetoacetate + ammonium salt |
| Catalyst/Base | Sodium methoxide | Piperidine (catalytic) | None (thermal) | Sodium methoxide or pyrrolidinium acetate |
| Key Intermediate | Diethyl ester of 2,4-diacetyl pentane | Same as Hagemann's | Diels-Alder adduct | Cyclic aldol product |
| Cyclization | Base-induced, then heat | Base-induced, then heat | Hydrolysis of adduct | Aldol cyclization |
| Final Product | This compound | Same as Hagemann's | Same as Hagemann's | Same as Hagemann's |
| Yield Range (%) | 50–70 | Moderate to high | Moderate | Up to 85 |
Chemical Reactions Analysis
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different cyclohexanone derivatives.
Substitution: The compound can undergo substitution reactions, such as alkylation, to form various substituted cyclohexenones.
Common reagents used in these reactions include pyrrolidinium acetate, pyrrolidine, and hydrogen chloride . Major products formed from these reactions include alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .
Scientific Research Applications
Applications in Synthesis
Hagemann's ester serves as a versatile building block in the synthesis of various organic compounds:
Natural Products
Hagemann's ester is pivotal in synthesizing natural products such as sterols and trisporic acids. For example, it has been used as an intermediate in the production of fungal hormones through alkylation reactions .
Pharmaceutical Chemistry
The compound has been explored for its potential in synthesizing bioactive molecules. Its derivatives have shown promise in medicinal chemistry, particularly in developing compounds with anti-inflammatory and anticancer properties .
Synthesis of Alkyl-substituted Cyclohexenones
A significant study demonstrated the preparation of 4-alkyl-3-methylcyclohex-2-enones from Hagemann's ester via alkylation methods. This study explored various routes to synthesize these unsaturated ketones, highlighting the utility of Hagemann's ester as a precursor .
Application in Diels-Alder Reactions
Research has shown that Hagemann's ester can participate in inverse-electron-demand Diels–Alder reactions, leading to the formation of complex sesquiterpene dimers. This application underscores its importance in synthesizing naturally occurring terpenes and related compounds .
Summary Table of Applications
Mechanism of Action
The mechanism by which ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility enables it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Reactivity: Hagemann's ester exhibits superior reactivity in epoxidation (e.g., generating 2,3-epoxy-4-keto intermediates for non-steroidal antifertility agents ) compared to its methyl analogue.
- Conformational Flexibility: Cyclohexene rings in Hagemann's ester derivatives adopt sofa conformations ($ Q = 0.49 \, \text{Å} $), while cyclopentenones (e.g., 2-hydroxy-3-methylcyclopent-2-enone) display planar or half-chair geometries .
- Synthetic Utility : Hagemann's ester is favored in multi-step syntheses due to its stability and ease of functionalization, whereas chlorinated derivatives (e.g., Ethyl 4-(2,4-dichlorophenyl) analogues) require stringent conditions for aryl group introduction .
Application-Based Differences
- Pharmaceuticals: Hagemann's ester is critical in synthesizing 3-methylcyclohexenones, intermediates for anti-inflammatory and autoimmune disease therapies . In contrast, 2-hydroxy-3-methylcyclopent-2-enone is explored for fragrance and flavoring applications due to its hydroxyl group .
Biological Activity
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann's ester, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- CAS Number : 487-51-4
Research indicates that compounds similar to this compound may interact with various biological targets, particularly ion channels. For instance, studies on ringed enaminones (REs) suggest that they can influence sodium channels by altering the distance between the carbonyl oxygen and the aromatic ring, which is critical for binding . This mechanism may extend to Hagemann's ester and its derivatives.
Anticonvulsant Activity
A significant area of research involves the anticonvulsant properties of related compounds. A QSAR (Quantitative Structure-Activity Relationship) study has shown that certain enaminones possess anticonvulsant activity comparable to established antiepileptic drugs. The flexibility of open-chain enaminones allows them to fit more precisely into their binding sites, potentially enhancing their efficacy against seizures .
Other Biological Activities
This compound has been investigated for various other biological activities, including:
- Anti-inflammatory Effects : Some derivatives exhibit properties that may reduce inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Table 1: Biological Activity Data of Related Compounds
| Compound Name | ED50 (mg·Kg−1) | Activity Type |
|---|---|---|
| Ethyl 6-methyl-4-(5-methylisoxazol-3-ylamino)-2-oxocyclohex-3-enecarboxylate | 68.39 | Anticonvulsant |
| Methyl 4-(4-chlorophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate | 26.18 | Anticonvulsant |
| Methyl 4-(4-cyanophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate | 248.31 | Anticonvulsant |
This table summarizes the effective doses (ED50) of related compounds that have been studied for their biological activity. The lower the ED50 value, the more potent the compound is considered in its biological effects.
Synthesis and Derivatives
The synthesis of this compound has been explored extensively. Hagemann's ester can be derived from various precursors through regioselective cyclizations, leading to a range of alkyl-substituted derivatives with potential enhanced biological activities .
Q & A
Q. What are the optimal conditions for synthesizing Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate via Michael addition?
The compound is synthesized via a base-catalyzed Michael addition between ethyl acetoacetate and α,β-unsaturated ketones. For example, refluxing equimolar quantities of ethyl acetoacetate and a substituted chalcone (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) in absolute ethanol with 10% NaOH for 8 hours yields the cyclohexenone derivative. Post-reaction cooling and recrystallization from ethanol provide pure crystals .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system, with SHELXL (via SHELX suite) used for refinement. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and torsional angles between substituents. Disorder in the cyclohexene ring (occupancy ratios ~0.68:0.32) is resolved using split-site refinement .
Q. What safety protocols are recommended for handling this compound?
According to SDS guidelines, use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How do ring-puckering coordinates (Cremer-Pople parameters) describe conformational flexibility in the cyclohexene moiety?
The Cremer-Pople method defines puckering amplitude (Q) and phase angles (θ, φ) to quantify non-planar distortions. For example, the title compound exhibits an envelope conformation (Q = 0.477 Å, θ = 57.3°) in one disordered component and a screw-boat conformation (Q = 0.579 Å, θ = 112°) in another. These parameters are critical for modeling steric interactions in synthetic intermediates .
Q. What strategies resolve crystallographic disorder in the cyclohexene ring during refinement?
In cases of positional disorder (e.g., partial occupancy of substituents), use SHELXL’s PART instruction to model split sites. Restraints on bond distances and anisotropic displacement parameters (ADPs) improve convergence. Validate the final model using R-factor convergence (<5%) and residual electron density maps .
Q. How do stereoelectronic effects influence the reactivity of the 4-oxo group in cyclization reactions?
The electron-withdrawing 4-oxo group stabilizes enolate intermediates during cyclization. For example, in BF₃·Et₂O-catalyzed reactions, the carbonyl facilitates nucleophilic attack at the α-position, forming fused bicyclic systems. Computational studies (DFT) can further elucidate charge distribution and transition-state geometries .
Q. How can data contradictions between experimental and computational NMR chemical shifts be addressed?
Discrepancies often arise from solvent effects or conformational averaging. Use temperature-dependent NMR to probe dynamic processes. Cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating implicit solvent models (e.g., PCM). Adjust dihedral angles in computational models to match experimental coupling constants .
Q. What purification methods optimize yield for derivatives with high steric hindrance?
For sterically crowded derivatives (e.g., 6-substituted cyclohexenones), use gradient column chromatography (silica gel, hexane/EtOAc). Recrystallization from toluene/hexane (1:3) minimizes co-precipitation of byproducts. Monitor purity via HPLC (C18 column, 70:30 MeOH/H₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
